Desethyl Fingolimod Hydrochloride
CAS No.:
Cat. No.: VC0205078
Molecular Formula: C₁₇H₃₀ClNO₂
Molecular Weight: 315.88
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₇H₃₀ClNO₂ |
---|---|
Molecular Weight | 315.88 |
Introduction
Structural Characteristics and Synthesis
Molecular Structure
Desethyl Fingolimod Hydrochloride is presumed to have a structure derived from Fingolimod Hydrochloride through the removal of an ethyl group. The parent compound, Fingolimod Hydrochloride, contains an octyl chain attached to a phenyl ring, which is connected to a propanediol backbone with an amino group . The deethylation process would modify this structure, potentially altering its receptor binding properties and pharmacokinetic characteristics.
Pharmacological Properties
Mechanism of Action
The parent compound, Fingolimod, functions as a sphingosine-1-phosphate receptor modulator. After administration, Fingolimod is phosphorylated in vivo to form Fingolimod-phosphate, which resembles naturally occurring sphingosine 1-phosphate (S1P) . This phosphorylated form binds to four of the five known S1P receptor subtypes (S1P1-5) .
Immunomodulatory Effects
The primary therapeutic mechanism of Fingolimod involves preventing lymphocyte egress from lymphoid tissues, thereby reducing their circulation in the bloodstream and infiltration into the central nervous system (CNS) . Specifically, Fingolimod-phosphate initially activates lymphocyte S1P1 receptors but subsequently induces receptor down-regulation, preventing lymphocytes from responding to the S1P gradient that would normally guide them out of lymphoid tissues .
Desethyl Fingolimod Hydrochloride might exhibit similar effects on lymphocyte trafficking, though potentially with different potency or kinetics due to its modified structure. The slight structural changes could affect its ability to be phosphorylated in vivo or alter its receptor binding characteristics.
Central Nervous System Effects
A distinguishing feature of Fingolimod is its ability to cross the blood-brain barrier, allowing for direct effects on CNS cells that express S1P receptors . These direct CNS effects differentiate Fingolimod from purely immunologically targeted MS therapies and may contribute to its efficacy in treating multiple sclerosis .
Desethyl Fingolimod Hydrochloride might maintain this ability to penetrate the CNS, though its brain penetrance could differ from the parent compound depending on how the structural modification affects its lipophilicity and interaction with efflux transporters at the blood-brain barrier.
Metabolism and Pharmacokinetics
Formation and Metabolism
Desethyl Fingolimod Hydrochloride represents one of the metabolic pathways of Fingolimod in the human body. The deethylation process is typically mediated by cytochrome P450 enzymes in the liver. The parent compound, Fingolimod, undergoes several metabolic transformations, with phosphorylation being the primary bioactivation pathway that leads to the pharmacologically active form, Fingolimod-phosphate .
Clinical Significance and Research Status
Role in Therapeutic Effects
Analytical Methods and Detection
Spectroscopic Identification
Spectroscopic techniques, including Infrared Spectroscopy (IR) and potentially Nuclear Magnetic Resonance (NMR), would be valuable for the structural characterization and identification of Desethyl Fingolimod Hydrochloride. The parent compound, Fingolimod Hydrochloride, is identified using IR spectroscopy as part of its regulatory specification .
The spectroscopic profile of Desethyl Fingolimod Hydrochloride would show characteristic differences from the parent compound due to the structural modification, allowing for its specific identification and differentiation from Fingolimod and other related compounds.
Future Research Directions
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of Fingolimod derivatives, including Desethyl Fingolimod Hydrochloride, could provide valuable insights into the specific structural features that contribute to S1P receptor modulation. Such studies could potentially lead to the development of next-generation S1P receptor modulators with improved efficacy or safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume